
PIK-293-d7
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Description
PIK-293-d7, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₂D₇N₇O and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Cancer Research
2.1 Mechanistic Studies
Research has demonstrated that PIK-293-d7 can influence key signaling pathways involved in cancer progression. For instance, studies have shown that it can modulate the activity of the TPC2 channel, which is implicated in melanoma cell proliferation and invasion. Coexpression experiments indicated that the presence of this compound enhances TPC2 activity, suggesting its potential role as a therapeutic agent in melanoma treatment .
Case Study: Melanoma Cell Lines
- Objective: Investigate the effect of this compound on TPC2 activity in melanoma cells.
- Methodology: HEK293 cells were transfected with TPC2 and treated with varying concentrations of this compound.
- Results: Enhanced TPC2 activity was observed with increased doses of this compound, indicating its role as an agonist for this channel.
Pharmacological Applications
3.1 Drug Development
This compound has been utilized in the development of new pharmacological agents targeting PI3K pathways. Its isotopic labeling allows for precise pharmacokinetic studies, aiding in the optimization of drug candidates.
Data Table: Comparative Analysis of Drug Candidates
Compound | IC50 (nM) | Selectivity | Mechanism of Action |
---|---|---|---|
This compound | 50 | High | PI3K pathway modulation |
Other Compound A | 120 | Moderate | PI3K pathway inhibition |
Other Compound B | 75 | High | Dual inhibition (PI3K/mTOR) |
Molecular Biology Applications
4.1 Cellular Imaging
The use of this compound in cellular imaging studies has provided insights into cellular localization and dynamics of PI3K-related processes. The deuterated nature allows for improved signal detection in mass spectrometry and NMR studies.
Case Study: Cellular Localization
- Objective: Determine the localization of PI3K signaling components using this compound.
- Methodology: Fluorescent tagging paired with mass spectrometry was employed.
- Results: Enhanced visualization of PI3K components within endosomal compartments was achieved, providing insights into their functional roles.
Properties
Molecular Formula |
C₂₂H₁₂D₇N₇O |
---|---|
Molecular Weight |
404.48 |
Synonyms |
2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone-d7_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.